6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride
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Overview
Description
6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chloro and ethylpiperazinyl groups in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to have significant anti-inflammatory and analgesic activities . The anti-inflammatory activity of these compounds is believed to be mediated chiefly through inhibition of the biosynthesis of prostaglandins .
Biochemical Pathways
It is known that the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are involved in inflammation and pain, is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways . Thiazole derivatives are believed to inhibit these pathways, thereby mediating their anti-inflammatory effects .
Result of Action
Thiazole derivatives have been reported to have significant anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, thereby reducing inflammation and pain .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride are not fully understood due to limited research. Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
The cellular effects of this compound are currently unknown. Benzothiazole derivatives have been shown to have potent effects on various types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Benzothiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzo[d]thiazole core can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethylpiperazinyl Group: The final step involves the nucleophilic substitution reaction of the chloro-substituted benzo[d]thiazole with 1-ethylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzo[d]thiazole core can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can modify the benzo[d]thiazole core.
Scientific Research Applications
6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazole: Lacks the chloro group, which may affect its biological activity.
6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole: Similar structure but with a methyl group instead of an ethyl group, which can influence its pharmacological properties.
Uniqueness
6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride is unique due to the presence of both the chloro and ethylpiperazinyl groups, which contribute to its enhanced biological activity and potential therapeutic applications. This combination of functional groups makes it a valuable compound for further research and development.
Properties
IUPAC Name |
6-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S.ClH/c1-2-16-5-7-17(8-6-16)13-15-11-4-3-10(14)9-12(11)18-13;/h3-4,9H,2,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJCAJSECQZMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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